molecular formula C7H8ClNO B012348 5-(Chloromethyl)-2-methoxypyridine CAS No. 101990-70-9

5-(Chloromethyl)-2-methoxypyridine

Cat. No.: B012348
CAS No.: 101990-70-9
M. Wt: 157.6 g/mol
InChI Key: YNCJGPOTUFPVTB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methoxypyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Scientific Research Applications

5-(Chloromethyl)-2-methoxypyridine has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.

    Agrochemicals: The compound is employed in the development of pesticides and herbicides.

    Material Science: It is used in the synthesis of functional materials, such as polymers and dyes.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-methoxypyridine typically involves the chloromethylation of 2-methoxypyridine. One common method is the reaction of 2-methoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. Additionally, the use of solid catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: 2-Methoxypyridine derivatives with a methyl group.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(chloromethyl)pyridine
  • 2-Methoxypyridine
  • 5-Chloromethyl-2-pyridinol

Uniqueness

5-(Chloromethyl)-2-methoxypyridine is unique due to the presence of both a chloromethyl and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations. Compared to similar compounds, it offers a broader range of synthetic applications and potential biological activities.

Properties

IUPAC Name

5-(chloromethyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCJGPOTUFPVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548444
Record name 5-(Chloromethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101990-70-9
Record name 5-(Chloromethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-2-methoxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of (6-methoxypyridin-3-yl)methanol (2) (537.8 g, 3.86 mol) obtained in Preparation Example 1 in dimethylformamide (1.6 L) was added dropwise thionyl chloride (310 mL, 4.25 mol) over a period of 1.3 hours while cooling in an ice bath under a nitrogen atmosphere. After stirring for 1 hour while cooling in an ice bath, toluene (5.4 L) and a 2N aqueous solution of sodium hydroxide (5.4 L) were added successively to the reaction mixture at 23° C. or below. The reaction mixture was stirred for about 10 minutes and then the aqueous layer was separated, the organic layer was washed with water (2.7 L). The organic layer was concentrated under reduced pressure to dryness, and then toluene (1.0 L) was added to the residue and azeotropic distillation was carried out to give 618.8 g of the title compound as a pale yellow oil (content 556.3 g, yield 91.4%).
Quantity
537.8 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step Two
Quantity
5.4 L
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.4 L
Type
reactant
Reaction Step Three
Yield
91.4%

Synthesis routes and methods II

Procedure details

To a solution of the above compound (0.033 g, 0.078 mmol) in a mixture of 1.4 mL of THF and 0.15 mL of water under an atmosphere of nitrogen was added 5-(chloromethyl)-2-methoxypyridine hydrochloride (0.024 g, 0.12 mmol), cesium carbonate (0.061 g, 0.19 mmol), and [1,1′-bis(diphenylphosphino)ferrocene]dichloro-palladium(II), 1:1 complex with dichloromethane (9.0 mg, 0.011 mmol). The mixture was heated to 100° C. for 15 h, cooled to rt, and diluted with ethyl acetate. The organic solution was washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography, eluting with 15-80% ethyl acetate in hexanes, to provide the title compound that gave a proton NMR spectra consistent with theory and a mass ion (ES+) of 418.0 for [M+H]+: 1H NMR (400 MHz, CDCl3) δ 8.99 (dd, J=4.0, 1.6 Hz, 1H), 8.27 (dd, J=7.2, 1.2 Hz, 1H), 8.25 (s, 1H), 8.07 (d, J=2.4 Hz, 1H), 7.99 (d, J=7.6 Hz, 1H), 7.52 (dd, J=8.4, 4.4 Hz, 1H), 7.48 (d, J=7.6 Hz, 1H), 7.33 (dd, J=8.4, 2.4 Hz, 1H), 6.62 (d, J=8.8 Hz, 1H), 5.17-5.24 (m, 1H), 4.38 (s, 2H), 4.23 (dd, J=10.8, 5.2 Hz, 1H), 4.12 (dd, J=10.8, 3.6 Hz, 1H), 3.95-4.01 (m, 1H), 3.89 (s, 3H), 3.58-3.64 (m, 1H), 3.38 (t, J=10.8 Hz, 1H), 2.11-2.21 (m, 1H), 1.98-2.05 (m, 1H).
[Compound]
Name
compound
Quantity
0.033 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 mL
Type
solvent
Reaction Step One
Quantity
0.024 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
0.061 g
Type
reactant
Reaction Step Two
Quantity
9 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Thionyl chloride (9.2 mL, 126 mmol) was added dropwise to a solution of (6-methoxy-pyridin-3-yl)-methanol (1.00 g, 7.2 mmol) in dichloromethane (38 mL). The reaction mixture was stirred at room temperature overnight. The solvent was evaporated and dichloromethane (100 mL) was added. The solution was washed with saturated aqueous sodium hydrogen carbonate (this resulted in bubbling). The organic layer was separated and the aqueous layer was extracted with dichloromethane (2×100 mL). The combined organic layers were washed with brine (150 mL), dried (sodium sulfate), filtered, and evaporated to give 5-chloromethyl-2-methoxy-pyridine (995 mg, 88%) as a clear oil.
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Chloromethyl)-2-methoxypyridine
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Reactant of Route 5
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Reactant of Route 6
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